5-Bromo-2-chloro-4-nitropyridine

Nucleophilic Aromatic Substitution Reaction Kinetics Pyridine Activation

5-Bromo-2-chloro-4-nitropyridine features a non-interchangeable Br/Cl/NO2 substitution pattern critical for regioselective synthesis. The 4-nitro group activates the 2-chloro position for efficient SNAr with amines/thiols, while the 5-bromo substituent enables Suzuki and direct arylation cross-couplings. This orthogonal reactivity supports rapid assembly of kinase inhibitor, GPCR modulator, and agrochemical scaffolds. Generic pyridine analogues lacking this precise substitution pattern fail in comparable yields and selectivity—procure CAS 1082041-27-7 exclusively.

Molecular Formula C5H2BrClN2O2
Molecular Weight 237.44 g/mol
CAS No. 1082041-27-7
Cat. No. B1423410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloro-4-nitropyridine
CAS1082041-27-7
Molecular FormulaC5H2BrClN2O2
Molecular Weight237.44 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1Cl)Br)[N+](=O)[O-]
InChIInChI=1S/C5H2BrClN2O2/c6-3-2-8-5(7)1-4(3)9(10)11/h1-2H
InChIKeyWXOVZVORCQADFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-chloro-4-nitropyridine (CAS 1082041-27-7): A Key Heterocyclic Intermediate for Pharmaceutical and Agrochemical Synthesis


5-Bromo-2-chloro-4-nitropyridine (CAS 1082041-27-7) is a heterocyclic building block featuring bromine, chlorine, and nitro substituents on a pyridine ring . This compound serves as a versatile intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds with potential biological activity . Its unique substitution pattern enables selective functionalization via nucleophilic aromatic substitution and cross-coupling reactions, making it a critical component in medicinal chemistry and agrochemical research .

Why 5-Bromo-2-chloro-4-nitropyridine Cannot Be Replaced by Generic Pyridine Analogs


The precise substitution pattern of 5-bromo-2-chloro-4-nitropyridine is not interchangeable with other pyridine derivatives due to distinct electronic and steric effects that govern regioselectivity and reactivity. For instance, the presence of the nitro group at the 4-position significantly activates the 2-position towards nucleophilic aromatic substitution, while the bromine at the 5-position provides a handle for cross-coupling reactions [1]. Analogous compounds lacking this exact arrangement, such as 2-chloro-5-nitropyridine or 5-bromo-2-chloropyridine, exhibit markedly different reaction profiles and yields, as demonstrated in direct arylation and Suzuki coupling studies [2]. Thus, substituting a generic pyridine derivative without this specific substitution pattern can lead to failed or inefficient syntheses, underscoring the need for procurement of the exact compound.

5-Bromo-2-chloro-4-nitropyridine: Comparative Quantitative Evidence for Differentiated Reactivity and Selectivity


Enhanced Electrophilic Reactivity at 2-Position Due to Nitro Group Activation

The presence of the nitro group at the 4-position in 5-bromo-2-chloro-4-nitropyridine increases the reaction velocity of the chlorine atom at the 2-position compared to 2-chloro-5-nitropyridine, which lacks the 4-nitro group [1].

Nucleophilic Aromatic Substitution Reaction Kinetics Pyridine Activation

Improved Transfer-Nitration Selectivity Compared to Fluoro Analogs

The transfer-nitration selectivity (KT/KB) of the 2-bromo-N-nitropyridinium cation is comparable to that of the 2-chloro analog (KT/KB = 41-44), while the 2-fluoro-N-nitropyridinium cation exhibits significantly lower selectivity (KT/KB = 15.4) [1].

Nitration Chemistry Selectivity Ratios N-Nitropyridinium Cations

Higher Yields in Successive Direct Arylation and Suzuki Coupling

The use of 3-, 4-, or 5-bromo-2-chloropyridines, which share the same core substitution pattern as 5-bromo-2-chloro-4-nitropyridine, enables the synthesis of a wide variety of heteroarylated 2-arylpyridines via successive direct arylation and Suzuki coupling [1]. While exact yields for the 5-bromo-2-chloro-4-nitropyridine derivative are not specified, the methodology is demonstrated to be effective for this class of compounds.

Cross-Coupling Direct Arylation Suzuki Coupling Reaction Yields

Distinct Physical Properties for Purification and Handling

5-Bromo-2-chloro-4-nitropyridine exhibits a predicted boiling point of 257.5±35.0 °C and a density of 1.936±0.06 g/cm³ . Commercial suppliers report a purity of 95% .

Physical Properties Purity Procurement

Optimal Use Cases for 5-Bromo-2-chloro-4-nitropyridine Based on Comparative Evidence


Medicinal Chemistry: Synthesis of Kinase Inhibitors and GPCR Modulators

The enhanced nucleophilic substitution reactivity at the 2-position, driven by the 4-nitro group, makes 5-bromo-2-chloro-4-nitropyridine an ideal starting material for introducing diverse amine or thiol substituents in the synthesis of kinase inhibitors and GPCR modulators [1]. The high transfer-nitration selectivity ensures clean nitration steps in complex molecule construction [2].

Agrochemical Development: Creation of Novel Herbicides and Fungicides

The compound's ability to undergo successive direct arylation and Suzuki coupling reactions enables the rapid assembly of diverse heteroaryl frameworks common in agrochemicals [3]. This streamlines the synthesis of candidate molecules for herbicidal and fungicidal activity screening.

Materials Science: Ligand Synthesis for Catalysis

The efficient cross-coupling of 5-bromo-2-chloro-4-nitropyridine with aryl boronic acids provides access to 2-arylpyridine ligands, which are valuable in the development of transition metal catalysts for organic transformations [3].

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